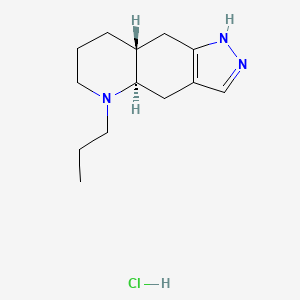

(-)-Quinpirole hydrochloride

Übersicht

Beschreibung

(-)-Quinpirolhydrochlorid ist eine chemische Verbindung, die für ihre Rolle als Dopaminrezeptoragonist bekannt ist. Es wird häufig in der wissenschaftlichen Forschung verwendet, um die Auswirkungen von Dopamin auf das zentrale Nervensystem zu untersuchen. Die Verbindung ist besonders wichtig in den Bereichen der Neuropharmakologie und Verhaltensneurologie.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (-)-Quinpirolhydrochlorid beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Eine gängige Methode beinhaltet die Verwendung von Pyridinderivaten, die eine Reihe von Reaktionen wie Alkylierung, Reduktion und Cyclisierung durchlaufen, um das gewünschte Produkt zu bilden . Die Reaktionsbedingungen erfordern oft spezifische Katalysatoren und Lösungsmittel, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion von (-)-Quinpirolhydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz und Wirtschaftlichkeit optimiert und beinhaltet oft Durchflussreaktoren und automatisierte Systeme, um eine gleichbleibende Qualität zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (-)-Quinpirole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of pyridine derivatives, which undergo a series of reactions including alkylation, reduction, and cyclization to form the desired product . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality .

Analyse Chemischer Reaktionen

Arten von Reaktionen

(-)-Quinpirolhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um Chinonderivate zu bilden.

Reduktion: Reduktionsreaktionen können sie in verschiedene Aminderivate umwandeln.

Substitution: Sie kann nucleophile Substitutionsreaktionen eingehen, insbesondere am Stickstoffatom.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden unter basischen oder sauren Bedingungen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Chinon- und Aminderivate, die für weitere chemische und pharmakologische Studien nützlich sind .

Wissenschaftliche Forschungsanwendungen

Behavioral Neuroscience

Dopamine Modulation

Quinpirole is primarily utilized to investigate the role of dopamine in behavior. It has been shown to influence motor activity, motivation, and cognitive flexibility. For instance, a study demonstrated that quinpirole microinjected into the ventral tegmental area (VTA) modulates dopaminergic activity and alters motivation levels in rats .

Cognitive Flexibility

Research involving marmosets indicated that intermediate doses of quinpirole improved reversal learning tasks, suggesting its potential role in enhancing cognitive flexibility through D2 receptor activation .

Psychopharmacological Studies

Impulsivity and Addiction

Quinpirole has been studied for its effects on impulsivity. A systematic administration reduced impulsive behaviors in animal models, indicating its therapeutic potential for disorders characterized by impulsivity, such as ADHD and substance use disorders .

Hyperactivity Models

In C57BL/6J mice, quinpirole induced a biphasic response characterized by initial immobility followed by increased locomotion and stereotyped behaviors. This model is crucial for understanding the effects of dopaminergic drugs on hyperactivity and related disorders .

Neuroprotection

Traumatic Brain Injury (TBI)

Recent studies have highlighted quinpirole's neuroprotective properties following TBI. Administration of quinpirole significantly reduced glial cell activation and neuroinflammation, promoting recovery from secondary brain injury by regulating dopamine receptor signaling pathways .

Neuropharmacological Mechanisms

Dopamine Receptor Interactions

Quinpirole's binding characteristics have been extensively studied. It exhibits high-affinity binding to D2 receptors, which is crucial for understanding its pharmacodynamics and therapeutic applications . The compound's ability to modulate D2 receptor activity has implications for treating various neuropsychiatric conditions.

Table 1: Summary of Quinpirole Administration Effects

Case Studies

Case Study: Quinpirole in TBI Models

A study administered quinpirole intraperitoneally at a dose of 1 mg/kg for seven days post-TBI. Results showed significant reductions in neuronal apoptosis and improvements in behavioral outcomes compared to control groups, highlighting its potential as a therapeutic agent in neurodegenerative conditions .

Case Study: Cognitive Flexibility Enhancement

In marmosets subjected to cognitive tasks, administration of quinpirole led to a marked decrease in errors during reversal learning tasks. This suggests that quinpirole can enhance cognitive flexibility through targeted dopaminergic modulation .

Wirkmechanismus

(-)-Quinpirole hydrochloride exerts its effects by binding to dopamine receptors, particularly the D2 and D3 subtypes. This binding activates intracellular signaling pathways that modulate neurotransmitter release and neuronal activity. The compound’s action on these receptors makes it a valuable tool for studying dopaminergic signaling and its implications in various neurological disorders .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Apomorphin: Ein weiterer Dopaminagonist, der bei der Behandlung der Parkinson-Krankheit eingesetzt wird.

Bromocriptin: Ein Dopaminagonist, der zur Behandlung von Hyperprolaktinämie und Parkinson-Krankheit eingesetzt wird.

Pramipexol: Ein Dopaminagonist, der zur Behandlung der Parkinson-Krankheit und des Restless-Legs-Syndroms eingesetzt wird.

Einzigartigkeit

(-)-Quinpirolhydrochlorid ist einzigartig in seiner hohen Selektivität für D2- und D3-Dopaminrezeptoren, was es besonders nützlich für die Forschung macht, die sich auf diese spezifischen Rezeptorsubtypen konzentriert. Seine pharmakokinetischen Eigenschaften ermöglichen auch detaillierte Studien der dopaminergen Signalübertragung mit minimalen Off-Target-Effekten .

Biologische Aktivität

(-)-Quinpirole hydrochloride, a selective D2-like dopamine receptor agonist, has garnered significant attention in neuropharmacology due to its multifaceted biological activities. This article delves into the compound's mechanisms of action, effects on behavior, and potential therapeutic applications, supported by relevant research findings and data.

Overview of this compound

Chemical Properties:

- Molecular Formula: C13H21N3·HCl

- Molecular Weight: 255.79 g/mol

- CAS Number: 85798-08-9

- Synonyms: LY-171,555; trans-(–)-4aR-4,4a,5,6,7,8,8a,9-Octahydro-5-propyl-1H-pyrazolo[3,4-g]quinoline hydrochloride

(-)-Quinpirole is recognized as the active enantiomer of (±)-Quinpirole dihydrochloride and exhibits selectivity for D2 and D3 dopamine receptors .

(-)-Quinpirole primarily acts as an agonist at D2-like dopamine receptors. Its binding affinity to these receptors influences various central nervous system (CNS) functions. Research indicates that quinpirole can stimulate dopaminergic pathways while exhibiting partial agonist properties .

Motor Activity

Studies have demonstrated that quinpirole influences locomotor activity in animal models. For instance:

- Dose-Dependent Effects: Quinpirole administration resulted in an inverted U-shaped dose-response curve concerning locomotor activity in rats. Low doses increased activity, while higher doses led to a decrease in locomotion .

- Stereotyped Behaviors: Quinpirole induced stereotyped sniffing behaviors but did not elicit maximal responses such as stereotyped gnawing observed with other dopaminergic agents like apomorphine .

Conditioned Place Preference

Quinpirole's effects on motivation and reward pathways were evaluated through conditioned place preference (CPP) experiments. The highest doses resulted in place aversion rather than preference, suggesting complex interactions with motivational circuits .

Parkinson's Disease

(-)-Quinpirole has been investigated for its potential therapeutic role in treating Parkinson's disease due to its dopaminergic activity:

- Restoration of Dopaminergic Function: In animal models with induced lesions in the substantia nigra, quinpirole reversed the effects of neurotoxic agents like reserpine and alpha-methyl-paratyrosine .

- Partial Agonist Properties: Its ability to act as a partial agonist may provide symptomatic relief without the severe side effects associated with full agonists.

Obsessive-Compulsive Disorder (OCD)

Recent studies have explored quinpirole's role in inducing OCD-like behaviors in mice models. This suggests that quinpirole may be useful for understanding the neurobiological underpinnings of OCD and developing targeted therapies .

Research Findings

The following table summarizes key findings from various studies on this compound:

Eigenschaften

IUPAC Name |

(4aR,8aR)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3.ClH/c1-2-5-16-6-3-4-10-7-12-11(8-13(10)16)9-14-15-12;/h9-10,13H,2-8H2,1H3,(H,14,15);1H/t10-,13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJHVRVJTYPKTHX-HTMVYDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2C1CC3=C(C2)NN=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCC[C@H]2[C@H]1CC3=C(C2)NN=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045519 | |

| Record name | Quinpirole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85798-08-9 | |

| Record name | (-)-Quinpirole hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85798-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinpirole hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085798089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinpirole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUINPIROLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6I2W5V2K1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Quinpirole hydrochloride?

A1: Quinpirole hydrochloride functions as a selective dopamine D2 receptor agonist [, , , , ]. It exerts its effects by binding to and activating these receptors, mimicking the action of dopamine, a critical neurotransmitter in the brain [].

Q2: How does Quinpirole hydrochloride's action on D2 receptors translate into its potential therapeutic effects?

A2: Due to its selective D2 receptor agonism, Quinpirole hydrochloride has been explored for its potential in treating Parkinson's disease []. By stimulating D2 receptors in areas of the brain affected by dopamine depletion, it aims to restore dopaminergic signaling and alleviate motor symptoms.

Q3: Are there differences in Quinpirole hydrochloride's effects depending on its location of action in the brain?

A3: Research suggests regional differences in Quinpirole hydrochloride's effects. For instance, studies in rats have shown that while it stimulates prolactin release from the pituitary gland, it can inhibit dopamine release in the striatum, a brain region crucial for motor control [, , ].

Q4: What is the significance of Quinpirole hydrochloride's selectivity for D2 receptors over D1 receptors?

A4: Quinpirole hydrochloride's D2 selectivity is important because it allows researchers to tease apart the distinct roles of D1 and D2 receptors in various physiological processes. Studies have shown that Quinpirole hydrochloride's effects on motor activity differ from those of D1 agonists, highlighting the unique functions of these receptor subtypes [].

Q5: How does Quinpirole hydrochloride influence pain processing, and what is the role of dopamine receptors in this context?

A5: Intriguingly, Quinpirole hydrochloride has demonstrated analgesic properties in animal models []. Its ability to enhance the analgesic effects of electroacupuncture and l-tetrahydropalmatine suggests an interplay between D2 receptors and endogenous pain modulation systems [].

Q6: Can Quinpirole hydrochloride's effects be blocked, and if so, how?

A6: Yes, the effects of Quinpirole hydrochloride, being a D2 agonist, can be blocked by dopamine D2 antagonists like sulpiride. This antagonism effectively reverses the inhibitory effects of Quinpirole hydrochloride on dopamine release, confirming its action on D2 receptors [].

Q7: How does the structural analog of Quinpirole hydrochloride, (-)-trans-4aR,8aR-1-propyl-6-oxo-decahydroquinoline, relate to its synthesis?

A7: The compound (-)-trans-4aR,8aR-1-propyl-6-oxo-decahydroquinoline serves as a crucial precursor in the synthesis of Quinpirole hydrochloride []. This synthetic pathway highlights the importance of specific stereochemistry in achieving the desired biological activity of Quinpirole hydrochloride.

Q8: Beyond Parkinson's disease and pain, are there other potential applications being investigated for Quinpirole hydrochloride?

A8: Research has explored Quinpirole hydrochloride's effects on obsessive-compulsive disorder (OCD) symptoms in animal models []. While preliminary, these findings suggest that D2 receptor modulation by Quinpirole hydrochloride might influence behavioral patterns associated with OCD.

Q9: What analytical techniques are commonly employed to study Quinpirole hydrochloride?

A9: Fast-scan cyclic voltammetry stands out as a valuable technique in dissecting the functional effects of Quinpirole hydrochloride on dopamine release and uptake in specific brain regions []. This method allows for real-time monitoring of neurochemical changes induced by the drug.

Q10: Are there known instances where Quinpirole hydrochloride's effects are not solely mediated by D2 receptors?

A10: Research suggests that at higher concentrations, Quinpirole hydrochloride might exert actions independent of its D2 receptor agonism. For instance, some studies indicate potential effects on dopamine uptake in the brain that are not solely explained by D2 receptor activation [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.